PluriSIn #2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

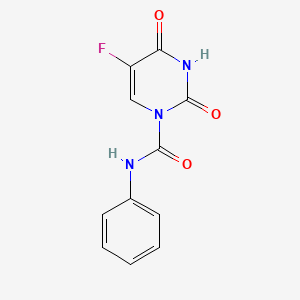

5-fluoro-2,4-dioxo-N-phenylpyrimidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN3O3/c12-8-6-15(11(18)14-9(8)16)10(17)13-7-4-2-1-3-5-7/h1-6H,(H,13,17)(H,14,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXNTSRWKSCFCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)N2C=C(C(=O)NC2=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90876650 | |

| Record name | 1(2H)-PYRIMIDINECARBOXAMIDE, 5-FLUORO-3,4-DICHLO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90876650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56563-17-8 | |

| Record name | 1-Phenylcarbamoyl-5-fluoroureacil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056563178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1(2H)-PYRIMIDINECARBOXAMIDE, 5-FLUORO-3,4-DICHLO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90876650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of PluriSIn #2 in Human Pluripotent Stem Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human pluripotent stem cells (hPSCs), encompassing both embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), hold immense promise for regenerative medicine. However, their clinical application is hampered by the risk of teratoma formation from residual undifferentiated cells. PluriSIn #2 is a small molecule that selectively induces apoptosis in undifferentiated hPSCs, offering a potential solution for improving the safety of hPSC-based therapies. This technical guide provides an in-depth analysis of the mechanism of action of this compound in hPSCs. It details the molecular target, the downstream signaling pathways affected, and the experimental methodologies used to elucidate this mechanism. All quantitative data are presented in structured tables for clarity, and key pathways and workflows are visualized using diagrams.

Core Mechanism of Action: Transcriptional Repression of TOP2A

This compound exerts its selective cytotoxicity towards hPSCs by targeting Topoisomerase II alpha (TOP2A), an enzyme uniquely essential for the survival of these cells. Unlike many conventional topoisomerase inhibitors that block the enzyme's catalytic activity, this compound acts by specifically repressing the transcription of the TOP2A gene. This leads to a significant reduction in TOP2A protein levels, ultimately triggering apoptosis in undifferentiated hPSCs.[1]

TOP2A is a Unique Vulnerability of hPSCs

Gene expression analyses reveal that TOP2A is highly and specifically expressed in undifferentiated hPSCs. Upon differentiation, its expression is rapidly downregulated.[1] This pluripotency-specific expression is linked to the core pluripotency transcription factors. The critical dependence of hPSCs on TOP2A for survival was confirmed through siRNA-mediated knockdown of TOP2A, which resulted in hPSC death.[1]

Signaling Pathway and Molecular Interactions

The mechanism of this compound involves the transcriptional control of a key survival factor in hPSCs. The following diagram illustrates the proposed signaling pathway leading to this compound-induced apoptosis in hPSCs.

References

An In-depth Technical Guide on the Cellular Pathways Affected by PluriSIn #2 Treatment

For Researchers, Scientists, and Drug Development Professionals

Abstract

PluriSIn #2 is a small molecule that selectively induces apoptosis in human pluripotent stem cells (hPSCs), while sparing differentiated cell types. This technical guide provides a comprehensive overview of the cellular pathways affected by this compound treatment. The primary mechanism of action of this compound is the selective transcriptional inhibition of Topoisomerase II alpha (TOP2A), an enzyme highly expressed in and essential for the survival of undifferentiated hPSCs. This inhibition leads to a reduction in TOP2A protein levels, ultimately triggering a downstream apoptotic cascade. This document details the molecular mechanism of this compound, its effects on cellular pathways, quantitative data from relevant studies, and detailed experimental protocols for the key assays used to characterize its activity.

Introduction

The use of human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), in regenerative medicine holds immense promise. However, a significant hurdle for their therapeutic application is the risk of teratoma formation from residual undifferentiated cells. PluriSIns (Pluripotent Stem Cell-Specific Inhibitors) are a class of small molecules designed to address this challenge by selectively eliminating tumorigenic hPSCs. This compound has been identified as a potent and selective compound for this purpose.[1][2]

Mechanism of Action of this compound

This compound's selectivity for hPSCs is attributed to its unique mechanism of action targeting a vulnerability specific to the pluripotent state.

Transcriptional Inhibition of Topoisomerase II alpha (TOP2A)

The primary target of this compound is the transcriptional regulation of the TOP2A gene.[1] TOP2A is a nuclear enzyme that plays a crucial role in DNA replication, transcription, and chromosome segregation. Undifferentiated hPSCs exhibit high levels of TOP2A expression, and this high expression is essential for their survival.[1]

Treatment with this compound leads to a significant reduction in TOP2A mRNA and subsequently, a decrease in TOP2A protein levels within hPSCs.[1] It is important to note that this compound does not directly inhibit the enzymatic activity of the TOP2A protein itself, but rather acts at the level of gene expression.[1]

The following diagram illustrates the workflow for identifying the mechanism of action of this compound.

Cellular Pathways Affected by this compound

The transcriptional repression of TOP2A by this compound initiates a cascade of events culminating in the apoptotic demise of hPSCs.

DNA Damage Response and Cell Cycle Arrest

Topoisomerase II alpha is critical for resolving DNA topological problems that arise during replication and transcription. Its depletion can lead to the accumulation of DNA damage and stalled replication forks, which in turn activates the DNA damage response (DDR) pathway. While the direct link between this compound-mediated TOP2A downregulation and the DDR has not been explicitly detailed in the primary literature for this specific compound, it is a well-established consequence of TOP2A inhibition.

Apoptosis Induction

The ultimate fate of hPSCs treated with this compound is apoptosis.[1] Pluripotent stem cells are known to have a low threshold for apoptosis, a mechanism thought to safeguard the genome of the developing embryo. The inhibition of TOP2A, a critical survival factor, triggers this intrinsic apoptotic program. The p53 pathway is a key regulator of apoptosis in hPSCs in response to DNA damage.[3][4] It is plausible that the cellular stress induced by TOP2A depletion activates p53, leading to the transcription of pro-apoptotic genes.

The following diagram depicts the proposed signaling pathway affected by this compound.

References

- 1. Human Pluripotent Stem Cells for High-Throughput Drug Screening and Characterization of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Pluripotent Stem Cells for High-Throughput Drug Screening and Characterization of Small Molecules. | Semantic Scholar [semanticscholar.org]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Selective elimination of human pluripotent stem cells by an oleate synthesis inhibitor discovered in a high-throughput screen - PubMed [pubmed.ncbi.nlm.nih.gov]

PluriSIn #2: A Technical Guide to Preventing Teratoma Formation from Human Pluripotent Stem Cells

For Researchers, Scientists, and Drug Development Professionals

The safe application of human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), in regenerative medicine is hampered by the risk of teratoma formation from residual undifferentiated cells. PluriSIn #2 has been identified as a small molecule that selectively eliminates these tumorigenic hPSCs, offering a promising strategy to enhance the safety of hPSC-derived cell therapies. This technical guide provides an in-depth overview of this compound, including its mechanism of action, available data on its efficacy, and relevant experimental protocols.

Core Concept: Selective Elimination of hPSCs via TOP2A Inhibition

This compound is a selective transcriptional inhibitor of Topoisomerase II alpha (TOP2A). TOP2A is an enzyme essential for resolving DNA topological problems during replication and transcription. Notably, TOP2A is highly and specifically expressed in undifferentiated hPSCs and its expression is critical for their survival. Upon differentiation, TOP2A expression is downregulated. This compound leverages this unique dependency by repressing the transcription of the TOP2A gene, leading to a significant reduction in TOP2A protein levels. This targeted depletion of TOP2A induces cell death specifically in the undifferentiated hPSC population, while sparing their differentiated progeny.

Signaling Pathway and Mechanism of Action

The core pluripotency transcription factors—OCT4, SOX2, and NANOG—form a critical regulatory network that maintains the self-renewal and pluripotent state of hPSCs. This network directly or indirectly governs the expression of genes essential for pluripotency, including TOP2A. This compound intervenes in this pathway by inhibiting the transcriptional activation of TOP2A, thereby disrupting a vital process for hPSC survival.

Mechanism of this compound action in hPSCs.

Quantitative Data on hPSC Elimination

While the primary literature identifies this compound as a selective inhibitor of hPSCs, specific quantitative data regarding its efficacy in preventing teratoma formation is not extensively detailed. The initial high-throughput screening that identified the PluriSIn series of compounds focused primarily on PluriSIn #1 for in-depth teratoma analysis. However, the foundational research on this compound confirms its ability to induce cell death in undifferentiated hPSCs.

The following table summarizes the known effects of this compound on hPSC viability. Researchers should perform dose-response and time-course experiments to determine the optimal conditions for their specific hPSC lines and differentiation protocols.

| Compound | Target | Effective Concentration (in vitro) | Treatment Duration (in vitro) | Outcome | Reference |

| This compound | Transcriptional Repression of TOP2A | Not explicitly stated in primary literature for teratoma prevention. | Not explicitly stated for teratoma prevention. | Selective elimination of undifferentiated hPSCs. | Ben-David et al., 2015, Stem Cells |

Experimental Protocols

Detailed, standardized protocols for the application of this compound in preventing teratoma formation are not yet established in published literature. However, based on the methodology for similar small molecules and the mechanism of action of this compound, a general workflow can be proposed.

General Workflow for hPSC Elimination Using this compound

Unraveling the Cytotoxic Precision of PluriSIn #1 on Pluripotent Stem Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the cytotoxic effects of PluriSIn #1 on pluripotent stem cells (PSCs), providing a comprehensive overview of its mechanism of action, quantitative efficacy, and detailed experimental protocols for its evaluation. PluriSIn #1 has emerged as a critical tool for selectively eliminating undifferentiated PSCs, a crucial step in ensuring the safety of PSC-based cell therapies by mitigating the risk of teratoma formation.[1][2][3] While the user query specified "PluriSIn #2," the scientific literature predominantly investigates and details the activity of "PluriSIn #1" as the exemplary compound from the PluriSIn (Pluripotent Stem Cell-Specific Inhibitor) class. This guide will, therefore, focus on the well-documented effects of PluriSIn #1.

Core Mechanism of Action: Targeting Lipid Metabolism for Selective Apoptosis

PluriSIn #1 exerts its selective cytotoxicity by inhibiting stearoyl-CoA desaturase (SCD1), a key enzyme in the biosynthesis of monounsaturated fatty acids, particularly oleic acid.[1][4] Human pluripotent stem cells exhibit a unique dependence on this metabolic pathway for their survival.[1][2] Inhibition of SCD1 by PluriSIn #1 leads to a cascade of cellular events culminating in apoptosis.[1][2] This process includes endoplasmic reticulum (ER) stress and the attenuation of protein synthesis.[1][2] A critical aspect of PluriSIn #1's utility is its selectivity; it effectively eliminates undifferentiated human embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs) while sparing differentiated cell types.[4][5]

Below is a diagram illustrating the signaling pathway of PluriSIn #1-induced apoptosis in pluripotent stem cells.

Quantitative Data on PluriSIn #1 Cytotoxicity

The following table summarizes the key quantitative data regarding the cytotoxic effects of PluriSIn #1 on human pluripotent stem cells.

| Parameter | Value | Cell Type | Reference |

| Effective Concentration | 20 µM | Human iPS cell-derivatives (iPSD) | [6][7] |

| Treatment Duration for Apoptosis Induction | 1 day | Nanog-positive iPSD | [6][7] |

| Treatment Duration for Elimination of Undifferentiated Cells | 4 days | Nanog-positive stem cells in iPSD cultures | [6][7] |

| Effect on Pluripotency Marker | ~16-fold downregulation of Nanog mRNA | iPSD | [6] |

Note: While an exact IC50 value from a comprehensive dose-response study is not explicitly stated in the reviewed literature, a concentration of 20 µM has been consistently shown to be effective in inducing apoptosis in undifferentiated pluripotent cells.

Detailed Experimental Protocols

To facilitate the study of PluriSIn #1's cytotoxic effects, this section provides detailed methodologies for key experiments.

Cell Viability Assessment using CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.[8][9]

Materials:

-

Pluripotent stem cells

-

PluriSIn #1

-

Opaque-walled multiwell plates (96- or 384-well)

-

CellTiter-Glo® Reagent (Promega)

-

Luminometer

Protocol:

-

Seed pluripotent stem cells in an opaque-walled multiwell plate at a desired density and culture overnight.

-

Treat the cells with a serial dilution of PluriSIn #1 (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).

-

Incubate for the desired treatment period (e.g., 24-72 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.[9]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[9]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the number of viable cells.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control pluripotent stem cells

-

Annexin V-fluorochrome conjugate (e.g., FITC, PE)

-

Propidium Iodide (PI) staining solution

-

1X Binding Buffer

-

Flow cytometer

Protocol:

-

Harvest the cells, including any floating cells from the culture medium.

-

Wash the cells once with cold 1X PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V.[5]

-

Gently vortex and incubate for 10-15 minutes at room temperature in the dark.[5]

-

Add 400 µL of 1X Binding Buffer to each tube and centrifuge.

-

Resuspend the cell pellet in 200 µL of 1X Binding Buffer.

-

Add 5 µL of PI Staining Solution and incubate for 5-15 minutes on ice, protected from light.[5]

-

Analyze the cells by flow cytometry immediately.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

In Situ Apoptosis Detection by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis, directly in cultured cells.

Materials:

-

Cells cultured on coverslips or chamber slides

-

4% Paraformaldehyde in PBS (for fixation)

-

Permeabilization solution (e.g., 0.25% Triton™ X-100 in PBS)

-

TUNEL assay kit (containing TdT enzyme and labeled dUTPs)

-

DAPI or Hoechst for nuclear counterstaining

-

Fluorescence microscope

Protocol:

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Rinse the cells with PBS.

-

Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.

-

Wash the cells with deionized water.

-

Follow the manufacturer's instructions for the specific TUNEL assay kit to label the fragmented DNA with the TdT enzyme and fluorescently labeled dUTPs. This typically involves an incubation step of 60 minutes at 37°C.

-

Wash the cells to remove unincorporated nucleotides.

-

Counterstain the nuclei with DAPI or Hoechst.

-

Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

Experimental and Logical Workflow Visualization

The following diagram outlines a typical experimental workflow for assessing the cytotoxic effects of PluriSIn #1 on pluripotent stem cells.

References

- 1. Reprogramming and differentiation-dependent transcriptional alteration of DNA damage response and apoptosis genes in human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bosterbio.com [bosterbio.com]

- 3. Selective elimination of human pluripotent stem cells by an oleate synthesis inhibitor discovered in a high-throughput screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Annexin V Staining Protocol [bdbiosciences.com]

- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 6. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]

- 7. Inhibition of stearoyl-coA desaturase selectively eliminates tumorigenic Nanog-positive cells: Improving the safety of iPS cell transplantation to myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 9. ch.promega.com [ch.promega.com]

PluriSIn #2: A Targeted Approach to Eliminate Pluripotent Stem Cells by Disrupting the Core Pluripotency Network

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The selective elimination of undifferentiated pluripotent stem cells (PSCs) is a critical step for the safe application of PSC-based therapies, given the tumorigenic potential of residual undifferentiated cells. PluriSIn #2 has emerged as a potent small molecule that selectively induces apoptosis in human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), while sparing differentiated cell types. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on the pluripotency network, detailed experimental protocols, and quantitative data to facilitate its application in research and drug development.

Core Mechanism: Targeting the Pluripotency-Specific Dependency on TOP2A

This compound exerts its selective cytotoxicity by targeting a key vulnerability of pluripotent stem cells: their unique dependence on the high expression of DNA topoisomerase II alpha (TOP2A).

Key Findings:

-

Selective TOP2A Repression: this compound does not directly inhibit the enzymatic activity of TOP2A. Instead, it acts at the transcriptional level, selectively repressing the expression of the TOP2A gene in hPSCs.[1] This leads to a significant reduction in TOP2A protein levels, ultimately triggering apoptosis.

-

hPSC-Specific TOP2A Expression: The high expression of TOP2A is a characteristic feature of undifferentiated hPSCs and is crucial for their survival.[1] Upon differentiation, the expression of TOP2A is rapidly downregulated, rendering differentiated cells insensitive to the effects of this compound.[1]

-

Dependence on Core Pluripotency Factors: The expression of TOP2A in hPSCs is intricately linked to the core pluripotency transcription factors OCT4, SOX2, and NANOG.[1] These factors are known to co-occupy the promoter regions of genes essential for maintaining the pluripotent state. While direct binding of OCT4, SOX2, and NANOG to the TOP2A promoter has been suggested, further research is needed to fully elucidate the precise regulatory mechanism.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on hPSCs, based on available data.

| Parameter | Cell Type | This compound Concentration | Observation | Reference |

| Cell Viability | hESCs | 10 µM | Significant decrease in cell viability | [1] |

| Fibroblasts | 10 µM | No significant effect on cell viability | [1] | |

| TOP2A mRNA Expression | hESCs | 10 µM (24h treatment) | ~70% reduction | [1] |

| TOP2A Protein Level | hESCs | 10 µM (48h treatment) | Significant reduction | [1] |

Table 1: Effect of this compound on Cell Viability and TOP2A Expression. This table illustrates the selective impact of this compound on hPSCs compared to differentiated cells, highlighting the reduction in TOP2A expression.

Signaling Pathways and Logical Relationships

The mechanism of this compound action can be visualized as a disruption of a critical node in the pluripotency network.

Figure 1: this compound Mechanism of Action. This diagram illustrates how this compound disrupts the pluripotency network by repressing the transcription of the TOP2A gene, which is essential for hPSC survival and is regulated by the core pluripotency factors OCT4, SOX2, and NANOG. This leads to a depletion of TOP2A protein and subsequent induction of apoptosis in pluripotent cells.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

Human Pluripotent Stem Cell Culture

Objective: To maintain high-quality, undifferentiated hPSCs for subsequent experiments.

Materials:

-

hPSC line (e.g., H9 ESCs or a relevant iPSC line)

-

Matrigel-coated culture plates

-

mTeSR™1 or other appropriate hPSC maintenance medium

-

Dispase or other non-enzymatic cell dissociation reagent

-

ROCK inhibitor (e.g., Y-27632)

Protocol:

-

Culture hPSCs on Matrigel-coated plates in mTeSR™1 medium.

-

Maintain the cells in a humidified incubator at 37°C and 5% CO2.

-

Change the medium daily.

-

Passage the cells every 4-6 days using Dispase. Briefly treat the cells with Dispase to detach the colonies, then gently scrape and break the colonies into small clumps.

-

Re-plate the cell clumps onto new Matrigel-coated plates in mTeSR™1 medium supplemented with ROCK inhibitor for the first 24 hours to enhance survival.

This compound Treatment and Viability Assay

Objective: To assess the dose-dependent effect of this compound on hPSC viability.

Materials:

-

This compound (stock solution in DMSO)

-

Undifferentiated hPSCs and a control differentiated cell line (e.g., fibroblasts)

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Protocol:

-

Plate hPSCs and differentiated cells in separate 96-well plates at an appropriate density.

-

Allow the cells to attach and grow for 24 hours.

-

Prepare serial dilutions of this compound in the respective cell culture media. Include a DMSO-only control.

-

Replace the medium in the wells with the medium containing different concentrations of this compound.

-

Incubate the plates for 48-72 hours.

-

Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

-

Normalize the data to the DMSO-treated control and plot the dose-response curve to determine the IC50 value.

References

Methodological & Application

Application Notes and Protocols for Purification of Differentiated Cell Cultures Using PluriSIn #2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of residual undifferentiated pluripotent stem cells (PSCs) in differentiated cell cultures poses a significant challenge for their use in research and clinical applications, primarily due to the risk of teratoma formation. PluriSIn #2 is a small molecule that selectively eliminates human pluripotent stem cells (hPSCs), offering a valuable tool for purifying differentiated cell populations. This document provides detailed application notes and protocols for the effective use of this compound in purifying differentiated cell cultures.

Mechanism of Action

This compound selectively induces apoptosis in undifferentiated hPSCs by functioning as a transcriptional inhibitor of Topoisomerase II alpha (TOP2A).[1] TOP2A is a key enzyme that is highly and uniquely expressed in hPSCs and is essential for their survival.[1] Its expression is downregulated upon differentiation. This compound does not directly inhibit the enzymatic activity of TOP2A but rather represses its transcription, leading to a significant reduction in TOP2A protein levels.[1] This depletion of TOP2A in hPSCs, which are dependent on its activity, triggers a cascade of events culminating in apoptosis and cell death.[1] Differentiated cells, which have lower TOP2A expression, are largely unaffected by this compound treatment.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound on pluripotent and differentiated cells.

Table 1: Effect of this compound on Pluripotent Stem Cells and Neural Stem Cells

| Cell Type | Concentration (µM) | Treatment Duration | Observed Effect | Reference |

| Human Pluripotent Stem Cells (hPSCs) | 20 | 24 hours | Massive cell death | [2] |

| Neural Stem Cells (NSCs) | 20 | Not specified | Significant decrease in Top2a expression, blockage of neurosphere formation, G0/G1 cell cycle arrest, no significant apoptosis | [2] |

Table 2: Summary of this compound Selectivity

| Cell Type | Effect of this compound Treatment | Reference |

| Undifferentiated Human Pluripotent Stem Cells | Selective elimination | [1] |

| Various Differentiated Cell Types | Spared | [1] |

Experimental Protocols

This section provides a detailed protocol for the purification of differentiated cell cultures using this compound.

Materials

-

This compound (e.g., Amsbio, Arctom)

-

Differentiated cell culture containing residual pluripotent stem cells

-

Appropriate cell culture medium and supplements

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Phosphate-buffered saline (PBS)

-

Cell counting solution (e.g., Trypan Blue)

-

Apoptosis assay kit (e.g., Annexin V/Propidium Iodide)

-

Flow cytometer

-

Standard cell culture equipment (incubator, biosafety cabinet, centrifuge, etc.)

Protocol

1. Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound in DMSO. A concentration of 10 mM is recommended.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

2. Treatment of Differentiated Cell Culture:

-

Culture your differentiated cells according to your standard protocol. This protocol is applicable to a mixed population of differentiated cells and residual undifferentiated hPSCs.

-

On the day of treatment, thaw an aliquot of the this compound stock solution.

-

Dilute the this compound stock solution in the appropriate cell culture medium to the desired final concentration. A starting concentration of 20 µM is recommended based on available data.[2] It is advisable to perform a dose-response experiment (e.g., 5, 10, 20, 40 µM) to determine the optimal concentration for your specific cell line and differentiation protocol.

-

Remove the existing medium from the cell culture and replace it with the medium containing this compound.

-

Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time may vary depending on the cell type and should be determined empirically.

3. Post-Treatment Cell Culture and Analysis:

-

After the 24-hour treatment, aspirate the medium containing this compound.

-

Wash the cells twice with sterile PBS to remove any residual compound.

-

Add fresh, pre-warmed culture medium to the cells.

-

Continue to culture the purified differentiated cells under standard conditions.

-

To assess the efficiency of pluripotent cell removal, the following analyses can be performed:

-

Viability Assessment: Perform a cell count using Trypan Blue exclusion to determine the percentage of viable cells.

-

Apoptosis Assay: Use an Annexin V/Propidium Iodide staining kit followed by flow cytometry to quantify the percentage of apoptotic and dead cells. A significant increase in apoptosis should be observed in the pluripotent cell population.

-

Pluripotency Marker Analysis: Stain the cells for pluripotency markers (e.g., OCT4, NANOG, SSEA-4) using immunocytochemistry or flow cytometry to quantify the number of remaining undifferentiated cells.

-

Teratoma Formation Assay: For a functional assessment of pluripotency, inject the purified cells into immunodeficient mice and monitor for teratoma formation. The absence of teratomas would indicate successful elimination of tumorigenic pluripotent stem cells.

-

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound-induced apoptosis in pluripotent stem cells.

Experimental Workflow for Cell Purification

Caption: Experimental workflow for purifying differentiated cells using this compound.

Conclusion

This compound provides a targeted and efficient method for the removal of undifferentiated pluripotent stem cells from differentiated cell cultures. By selectively inhibiting the transcription of TOP2A, a key survival factor for hPSCs, this compound induces apoptosis in the unwanted pluripotent population while leaving the desired differentiated cells largely unharmed. The protocol provided herein offers a starting point for researchers to optimize the purification of their specific differentiated cell types, thereby enhancing the safety and reliability of their cell-based assays and therapeutic applications. Further investigation into the dose-response and treatment duration for various cell lineages is recommended to maximize the purity and viability of the final cell product.

References

- 1. Brief reports: Controlling the survival of human pluripotent stem cells by small molecule-based targeting of topoisomerase II alpha. | Broad Institute [broadinstitute.org]

- 2. Dysregulation of Cells Cycle and Apoptosis in Human Induced Pluripotent Stem Cells Chondrocytes Through p53 Pathway by HT-2 Toxin: An in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

Optimal Working Concentration of PluriSIn #2 for Selective Elimination of Human iPSCs

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Human induced pluripotent stem cells (hiPSCs) hold immense promise for regenerative medicine, disease modeling, and drug discovery. However, a significant safety concern for the therapeutic application of hiPSC-derived cells is the risk of teratoma formation from residual undifferentiated cells. PluriSIn #2 is a small molecule that selectively induces apoptosis in undifferentiated human pluripotent stem cells (hPSCs), including hiPSCs, while sparing their differentiated progeny. This document provides detailed application notes and protocols for determining and utilizing the optimal working concentration of this compound for the effective elimination of pluripotent hiPSCs from cell cultures.

Mechanism of Action

This compound exerts its selective cytotoxicity by targeting a unique dependency of pluripotent stem cells on the enzyme Topoisomerase II alpha (TOP2A). Undifferentiated hPSCs exhibit high levels of TOP2A expression, which is essential for their survival. This compound does not directly inhibit the enzymatic activity of TOP2A but rather acts as a selective transcriptional repressor of the TOP2A gene.[1][2] This leads to a significant reduction in TOP2A protein levels, ultimately triggering apoptosis specifically in the undifferentiated hiPSCs that are dependent on this enzyme.[1][2] Differentiated cells, which have downregulated TOP2A expression, are largely unaffected by this compound treatment.

Determining the Optimal Working Concentration

The optimal working concentration of this compound can vary depending on the specific hiPSC line, cell density, and culture conditions. Therefore, it is crucial to perform a dose-response experiment to determine the ideal concentration for each specific application. The following table summarizes expected outcomes at different concentration ranges, and the subsequent protocols provide a framework for this optimization.

Data Presentation: this compound Concentration Effects on hiPSCs

| Concentration Range | Expected Effect on Undifferentiated hiPSCs | Expected Effect on Differentiated Cells | Recommended Application |

| Low (e.g., 1-5 µM) | Partial reduction in viability, potential induction of differentiation in some cells. | Minimal to no cytotoxicity. | Initial range for dose-response curve determination. |

| Medium (e.g., 5-10 µM) | Significant induction of apoptosis and elimination of the majority of undifferentiated cells within 24-48 hours. | Low cytotoxicity. | Effective range for routine elimination of residual hiPSCs. |

| High (e.g., >10 µM) | Rapid and complete elimination of undifferentiated hiPSCs. | Potential for some off-target effects and cytotoxicity in sensitive differentiated cell types. | Purification of terminally differentiated cultures where complete elimination of pluripotent cells is critical. |

Note: This table provides a general guideline. The precise effective concentrations should be determined empirically for each hiPSC line and differentiation protocol.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration using a Viability Assay

This protocol describes how to perform a dose-response curve to identify the concentration of this compound that effectively eliminates hiPSCs while minimizing damage to differentiated cells.

Materials:

-

Human iPSCs

-

Differentiated cells of interest (e.g., cardiomyocytes, neurons)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Appropriate culture medium for hiPSCs and differentiated cells

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., CellTiter-Glo®, PrestoBlue™, or similar)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed undifferentiated hiPSCs into a 96-well plate at a density that will result in 70-80% confluency on the day of treatment.

-

In a separate 96-well plate, seed the differentiated cells of interest at their optimal density.

-

Incubate the plates overnight at 37°C and 5% CO₂.

-

-

This compound Treatment:

-

Prepare a serial dilution of this compound in the appropriate culture medium. A suggested starting range is from 0.1 µM to 25 µM. Include a DMSO vehicle control (at the same final concentration as the highest this compound concentration).

-

Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plates for 24 to 48 hours at 37°C and 5% CO₂. The incubation time should be optimized based on the rate of apoptosis induction.

-

-

Cell Viability Assessment:

-

After the incubation period, perform a cell viability assay according to the manufacturer's instructions.

-

Measure the luminescence or fluorescence using a plate reader.

-

-

Data Analysis:

-

Normalize the viability of treated cells to the vehicle control.

-

Plot the cell viability against the log of the this compound concentration to generate a dose-response curve.

-

Determine the IC₅₀ (the concentration that inhibits 50% of cell viability) for both the hiPSCs and the differentiated cells. The optimal working concentration will be a concentration that results in maximal hiPSC death with minimal impact on the differentiated cells.

-

Protocol 2: Verification of Pluripotency Marker Elimination by Immunofluorescence

This protocol confirms the elimination of undifferentiated hiPSCs by staining for key pluripotency markers.

Materials:

-

hiPSCs cultured on coverslips or in optical-bottom plates

-

Optimal working concentration of this compound (determined in Protocol 1)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% bovine serum albumin in PBS)

-

Primary antibodies against pluripotency markers (e.g., OCT4, SOX2, NANOG, SSEA-4)

-

Fluorophore-conjugated secondary antibodies

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Fluorescence microscope

Procedure:

-

Treatment:

-

Treat hiPSC cultures with the optimal working concentration of this compound for 24-48 hours. Include a vehicle-treated control.

-

-

Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

-

Blocking and Staining:

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain with DAPI for 5 minutes.

-

Wash twice with PBS.

-

-

Imaging:

-

Mount the coverslips or image the plates using a fluorescence microscope.

-

Compare the expression of pluripotency markers in the this compound-treated and vehicle-treated wells. A successful treatment will show a significant reduction or complete absence of cells positive for pluripotency markers.

-

Protocol 3: Quantifying TOP2A Expression by qRT-PCR

This protocol measures the transcriptional repression of TOP2A following this compound treatment.

Materials:

-

hiPSCs

-

Optimal working concentration of this compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for TOP2A and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

Treatment and RNA Extraction:

-

Treat hiPSCs with the optimal working concentration of this compound for a time course (e.g., 0, 6, 12, 24 hours).

-

Harvest the cells at each time point and extract total RNA using a commercial kit.

-

-

cDNA Synthesis:

-

Synthesize cDNA from the extracted RNA according to the manufacturer's protocol.

-

-

qPCR:

-

Set up the qPCR reaction with the appropriate primers, cDNA, and master mix.

-

Run the qPCR program on a real-time PCR instrument.

-

-

Data Analysis:

-

Calculate the relative expression of TOP2A using the ΔΔCt method, normalizing to the housekeeping gene and the untreated control (0-hour time point).

-

A significant decrease in TOP2A mRNA levels should be observed following this compound treatment.

-

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound-induced apoptosis in hiPSCs.

Experimental Workflow for Optimal Concentration Determination

Caption: Workflow for determining the optimal this compound concentration.

References

- 1. Brief reports: Controlling the survival of human pluripotent stem cells by small molecule-based targeting of topoisomerase II alpha. | Broad Institute [broadinstitute.org]

- 2. Brief reports: Controlling the survival of human pluripotent stem cells by small molecule-based targeting of topoisomerase II alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: A Step-by-Step Guide for PluriSIn #2 Application in 3D Organoid Cultures

A Note on PluriSIn #2: Extensive research has revealed a lack of specific information regarding a compound named "this compound." It is highly probable that this is a reference to the well-documented and commercially available PluriSIn #1 , a potent and selective inhibitor of pluripotent stem cells. These application notes and protocols are therefore based on the established use of PluriSIn #1 for the removal of undifferentiated stem cells in 3D organoid cultures.

Introduction

The use of human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), to generate 3D organoids holds immense promise for disease modeling, drug discovery, and regenerative medicine.[1][2] However, a significant safety concern is the risk of teratoma formation from residual undifferentiated stem cells that may persist in the final organoid culture.[3][4]

PluriSIn #1 is a small molecule that selectively induces apoptosis in pluripotent stem cells while sparing their differentiated derivatives.[5][6][7] It functions as an inhibitor of stearoyl-CoA desaturase (SCD1), a key enzyme in the biosynthesis of monounsaturated fatty acids.[8][9] Pluripotent stem cells have a unique dependence on this pathway, making them highly susceptible to SCD1 inhibition, which leads to endoplasmic reticulum (ER) stress and subsequent cell death.[3][4]

These application notes provide a detailed guide for the effective use of PluriSIn #1 to eliminate residual undifferentiated stem cells in 3D organoid cultures, thereby enhancing the safety and reliability of these advanced cellular models.

Data Presentation

Table 1: PluriSIn #1 General Properties

| Property | Description |

| Chemical Name | N'-phenylpyridine-4-carbohydrazide |

| Alternative Names | NSC 14613 |

| Molecular Formula | C₁₂H₁₁N₃O |

| Molecular Weight | 213.24 g/mol |

| Target | Stearoyl-CoA Desaturase (SCD1) |

| Primary Application | Selective elimination of human pluripotent stem cells (hPSCs).[7] |

Table 2: Recommended Treatment Conditions for PluriSIn #1

| Parameter | Recommendation | Notes |

| Working Concentration | 10-20 µM | Optimal concentration should be determined empirically for each cell line and organoid type. A 20 µM concentration has been shown to be effective in eliminating Nanog-positive iPSCs.[5] |

| Treatment Duration | 24 - 96 hours (1-4 days) | A 24-hour treatment is often sufficient to induce apoptosis in pluripotent cells, while a 4-day treatment can ensure more complete elimination.[5] |

| Solvent | DMSO | Prepare a stock solution in DMSO (e.g., 10 mM). The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent toxicity.[6] |

| Storage of Stock Solution | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles.[6][10] |

Table 3: Summary of PluriSIn #1 Effects on Pluripotent vs. Differentiated Cells

| Cell Type | Effect of PluriSIn #1 Treatment (20 µM) | Reference |

| Nanog-positive iPSCs | Significant induction of apoptosis. | [5] |

| iPSC-derived Spheroids | Decreased size and number. | [5] |

| iPSC-derived Cardiomyocytes | No significant increase in apoptosis. | [5] |

Experimental Protocols

Protocol 1: Preparation of PluriSIn #1 Stock Solution

-

Materials:

-

PluriSIn #1 powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile, nuclease-free microcentrifuge tubes

-

-

Procedure:

-

To prepare a 10 mM stock solution, dissolve 1 mg of PluriSIn #1 (MW: 213.24 g/mol ) in 469 µL of DMSO.[6]

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into working volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C or -80°C, protected from light.[6][10]

-

Protocol 2: Elimination of Residual Pluripotent Stem Cells in 3D Organoid Cultures

This protocol assumes that organoids have been generated from pluripotent stem cells and are maintained in a 3D matrix such as Matrigel®.

-

Materials:

-

Established 3D organoid cultures in multi-well plates

-

PluriSIn #1 stock solution (10 mM in DMSO)

-

Organoid culture medium

-

Phosphate-buffered saline (PBS), sterile

-

Vehicle control (DMSO)

-

-

Procedure:

-

On the day of treatment, thaw an aliquot of the 10 mM PluriSIn #1 stock solution at room temperature.

-

Prepare the treatment medium by diluting the PluriSIn #1 stock solution directly into the fresh organoid culture medium to the desired final concentration (e.g., 20 µM). For a 1:500 dilution to achieve 20 µM, add 2 µL of 10 mM PluriSIn #1 to 1 mL of medium.

-

Prepare a vehicle control medium containing the same final concentration of DMSO as the treatment medium (e.g., 0.1%).

-

Carefully aspirate the old medium from the organoid cultures without disturbing the Matrigel® domes.

-

Gently add the PluriSIn #1-containing medium or the vehicle control medium to the respective wells.

-

Incubate the cultures for the desired treatment duration (e.g., 24 to 96 hours) under standard organoid culture conditions (37°C, 5% CO₂).

-

After the treatment period, carefully aspirate the treatment or control medium.

-

Wash the cultures twice by gently adding and removing fresh, pre-warmed organoid culture medium.

-

Replenish with fresh organoid culture medium and continue the culture for subsequent experiments or analysis.

-

Protocol 3: Assessment of PluriSIn #1 Efficacy

To confirm the elimination of pluripotent cells and assess the health of the differentiated organoid, a combination of the following assays is recommended.

A. Viability Assays for 3D Organoids:

-

ATP-based assays (e.g., CellTiter-Glo® 3D): This assay quantifies ATP, an indicator of metabolically active cells, and is well-suited for 3D cultures.[11]

-

Live/Dead Staining: Use kits such as the Cyto3D® Live-Dead Assay Kit, which employs reagents like acridine orange and propidium iodide that can penetrate 3D structures to visualize live and dead cells.[12]

B. Immunofluorescence Staining for Pluripotency Markers:

-

Fix the organoid cultures with 4% paraformaldehyde.

-

Permeabilize the organoids with a detergent-based buffer (e.g., 0.5% Triton X-100 in PBS).

-

Block non-specific antibody binding with a suitable blocking buffer (e.g., 5% bovine serum albumin in PBS).

-

Incubate with primary antibodies against pluripotency markers such as NANOG, OCT4, or SOX2.

-

Wash and incubate with corresponding fluorescently labeled secondary antibodies.

-

Counterstain with a nuclear stain like DAPI.

-

Image the organoids using confocal microscopy to visualize the presence or absence of pluripotent cells.

C. Quantitative PCR (qPCR) for Pluripotency Gene Expression:

-

Harvest organoids from the Matrigel® domes. This may require a cell recovery solution.

-

Extract total RNA from the organoids using a suitable kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using primers specific for pluripotency genes (e.g., NANOG, POU5F1 (OCT4), SOX2) and a housekeeping gene for normalization.

-

Compare the relative expression levels of pluripotency genes between PluriSIn #1-treated and vehicle-treated organoids.

Mandatory Visualization

Caption: Signaling pathway of PluriSIn #1 action.

Caption: Experimental workflow for PluriSIn #1 treatment.

References

- 1. Human pluripotent-stem-cell-derived organoids for drug discovery and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organoid technology in disease modelling, drug development, personalized treatment and regeneration medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. stemcell.com [stemcell.com]

- 4. Selective elimination of human pluripotent stem cells by an oleate synthesis inhibitor discovered in a high-throughput screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of stearoyl-coA desaturase selectively eliminates tumorigenic Nanog-positive cells: Improving the safety of iPS cell transplantation to myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.stemcell.com [cdn.stemcell.com]

- 7. STEMCELL Technologies PluriSIn-1 50 mg | Buy Online | STEMCELL Technologies | Fisher Scientific [fishersci.co.uk]

- 8. stemcell.com [stemcell.com]

- 9. apexbt.com [apexbt.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. gdr-organoides.cnrs.fr [gdr-organoides.cnrs.fr]

- 12. A Quick Organoid Viability Using Cyto3D® Live-Dead Assay Kit [thewellbio.com]

Application Notes and Protocols for the Elimination of Human Pluripotent Stem Cells using PluriSIn #2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), hold immense promise for regenerative medicine and drug discovery. However, their inherent pluripotency carries a significant risk of teratoma formation upon transplantation if residual undifferentiated cells remain in the final cell product. PluriSIn #2 is a small molecule identified through high-throughput screening that selectively induces apoptosis in undifferentiated hPSCs while sparing their differentiated progeny.[1] These application notes provide a detailed overview of this compound's mechanism of action, along with protocols for its use in the complete elimination of hPSCs from culture.

Mechanism of Action

This compound exerts its selective cytotoxicity by targeting a key enzyme essential for the survival of pluripotent stem cells: Topoisomerase II alpha (TOP2A).[2] Undifferentiated hPSCs exhibit high levels of TOP2A expression, which is crucial for managing DNA topology during rapid cell division. The expression of TOP2A is tightly linked to the core pluripotency transcription factors.[2] As hPSCs differentiate, the expression of TOP2A is naturally downregulated.[2]

This compound does not directly inhibit the enzymatic activity of TOP2A. Instead, it acts at the transcriptional level, selectively repressing the expression of the TOP2A gene.[2] This reduction in TOP2A transcription leads to a significant decrease in TOP2A protein levels within the undifferentiated hPSCs.[2] Since these cells are dependent on high levels of TOP2A for their survival, the depletion of this enzyme induces cell death, effectively eliminating the tumorigenic population from the culture.[2][3]

Data Presentation

Currently, there is a lack of specific quantitative data in the public domain detailing the optimal treatment duration and concentration of this compound for the complete elimination of hPSCs. The available literature focuses more on its mechanism of action. Therefore, it is crucial for researchers to empirically determine the optimal conditions for their specific hPSC lines and culture conditions. The following table provides a template for organizing such optimization experiments.

| This compound Concentration (µM) | Treatment Duration (hours) | hPSC Viability (%) | Notes |

| 0 (Control) | 24 | 100 | Baseline viability |

| 1 | 24 | ||

| 5 | 24 | ||

| 10 | 24 | ||

| 20 | 24 | ||

| 0 (Control) | 48 | 100 | Baseline viability |

| 1 | 48 | ||

| 5 | 48 | ||

| 10 | 48 | ||

| 20 | 48 | ||

| Continue for longer durations as needed |

Table 1: Template for Quantitative Analysis of this compound Efficacy. Researchers should populate this table with data from their own experiments to determine the optimal treatment parameters. hPSC viability can be assessed using methods such as ATP-based assays (e.g., CellTiter-Glo®), flow cytometry with viability dyes (e.g., Propidium Iodide or DAPI), or live/dead cell imaging.

Experimental Protocols

The following protocols provide a general framework for using this compound to eliminate residual undifferentiated hPSCs from a mixed culture of differentiated and undifferentiated cells. It is essential to perform a dose-response and time-course experiment, as outlined in Table 1, to determine the optimal conditions for your specific cell line and differentiation protocol.

Protocol 1: Preparation of this compound Stock Solution

-

Reagent Preparation: this compound is typically supplied as a lyophilized powder. Reconstitute the powder in sterile DMSO to create a stock solution of 10 mM.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Protocol 2: Elimination of Undifferentiated hPSCs

This protocol assumes a mixed culture of differentiated cells and residual undifferentiated hPSCs.

-

Cell Culture: Culture your hPSC-derived differentiated cells according to your standard protocol.

-

Preparation of Treatment Medium: On the day of treatment, thaw an aliquot of the 10 mM this compound stock solution. Prepare the treatment medium by diluting the this compound stock solution into your standard cell culture medium to the desired final concentration (e.g., starting with a range of 1-20 µM). Ensure the final concentration of DMSO in the culture medium is below 0.1% to avoid solvent-induced cytotoxicity.

-

Treatment: Aspirate the existing culture medium from the cells and replace it with the freshly prepared this compound-containing medium.

-

Incubation: Incubate the cells for the desired duration (e.g., starting with 24 and 48-hour time points) under standard culture conditions (37°C, 5% CO₂).

-

Medium Change: After the treatment period, aspirate the this compound-containing medium and wash the cells once with fresh, pre-warmed culture medium.

-

Recovery: Add fresh culture medium to the cells and return them to the incubator.

Protocol 3: Verification of hPSC Elimination

It is critical to verify the complete removal of undifferentiated hPSCs after treatment. This can be achieved through several methods:

-

Immunocytochemistry: Stain the treated cell population for markers of pluripotency, such as OCT4, SOX2, and NANOG. The absence of positive cells indicates successful elimination.

-

Flow Cytometry: For a quantitative assessment, perform flow cytometry using antibodies against pluripotency markers (e.g., TRA-1-60, SSEA-4) or intracellular markers (e.g., OCT4, NANOG) after fixation and permeabilization.

-

Teratoma Formation Assay (In Vivo): The most definitive method to confirm the absence of tumorigenic cells is to inject the treated cell population into immunocompromised mice and monitor for teratoma formation over a period of several weeks to months. The absence of teratomas provides strong evidence for the complete elimination of residual hPSCs.

Conclusion

This compound offers a targeted approach for the elimination of undifferentiated hPSCs by specifically downregulating the transcription of TOP2A, a gene critical for their survival. While the precise optimal treatment conditions require empirical determination, the protocols and guidelines presented here provide a solid foundation for researchers to effectively and safely remove tumorigenic hPSCs from their differentiated cell preparations, thereby advancing the safety and therapeutic potential of hPSC-based applications.

References

- 1. Brief reports: Controlling the survival of human pluripotent stem cells by small molecule-based targeting of topoisomerase II alpha. | Broad Institute [broadinstitute.org]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Selective elimination of human pluripotent stem cells by an oleate synthesis inhibitor discovered in a high-throughput screen - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for PluriSIn #2 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

PluriSIn #2 is a small molecule that selectively induces cell death in undifferentiated human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs). Its targeted cytotoxicity makes it a valuable tool for eliminating residual pluripotent cells from differentiated cell cultures, a critical step for ensuring the safety of hPSC-based cell therapies. This compound acts as a selective transcriptional inhibitor of topoisomerase II α (TOP2A), an enzyme essential for the survival of undifferentiated hPSCs.[1] This document provides detailed protocols for the preparation of this compound stock solutions for use in cell culture applications.

Data Presentation

The following table summarizes the key quantitative data for the preparation and use of this compound stock solutions.

| Parameter | Value | Source |

| Chemical Properties | ||

| Molecular Weight | 249.20 g/mol | Arctom |

| Solvent | DMSO (Dimethyl sulfoxide) | Arctom |

| Stock Solution | ||

| Recommended Concentration | 10 mM | Arctom |

| Mass for 1 mL of 10 mM | 2.492 mg | Calculation |

| Volume of DMSO for 1 mg | 0.4013 mL | Arctom |

| Storage Conditions | ||

| Powder (solid) | 4°C, protected from light, under nitrogen | Arctom |

| Stock Solution in DMSO | -20°C for up to 1 month | Arctom |

| -80°C for up to 6 months | Arctom | |

| Working Concentration | ||

| Typical Range | 20 µM | Arctom |

| Final DMSO Concentration | Should not exceed 0.1% in final culture medium | STEMCELL |

Experimental Protocols

Materials

-

This compound powder

-

Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or cryovials

-

Ultrasonic water bath

-

Vortex mixer

-

Sterile serological pipettes and pipette tips

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

-

Preparation: Perform all steps in a sterile biosafety cabinet to maintain aseptic conditions. Ensure all materials are sterile.

-

Weighing this compound: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.492 mg of this compound.

-

Dissolving in DMSO:

-

Transfer the weighed this compound powder into a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO. To prepare a 10 mM solution, add 0.4013 mL of DMSO for every 1 mg of this compound powder.

-

Tightly cap the tube.

-

-

Solubilization:

-

Vortex the solution vigorously for 1-2 minutes.

-

Use an ultrasonic water bath to aid dissolution. Sonicate for 5-10 minutes, or until the solution is clear and no particulate matter is visible. Intermittently vortexing during sonication can facilitate dissolution.

-

-

Sterilization (Optional): If necessary, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect from light.

-

-

Preparation of Working Solution:

-

When ready to use, thaw an aliquot of the this compound stock solution at room temperature.

-

Dilute the stock solution in pre-warmed cell culture medium to the desired final working concentration (e.g., 20 µM).

-

Important: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity. For example, to achieve a 20 µM working concentration from a 10 mM stock, dilute the stock solution 1:500 in culture medium (e.g., 2 µL of stock in 1 mL of medium). This results in a final DMSO concentration of 0.2%, which may be acceptable for some cell lines, but further dilution may be necessary depending on cellular sensitivity. Always perform a vehicle control (medium with the same final concentration of DMSO) in your experiments.

-

Visualizations

Experimental Workflow

Caption: Workflow for preparing and using this compound stock solution.

Signaling Pathway

Caption: Mechanism of this compound-induced selective cell death in hPSCs.

References

In Vivo Administration Protocol for PluriSIn #2 in Animal Studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

PluriSIn #2 is a small molecule inhibitor that selectively induces apoptosis in human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs). Its primary application in preclinical animal studies is the elimination of residual undifferentiated hPSCs from cell therapy products to mitigate the risk of teratoma formation. Unlike its counterpart, PluriSIn #1, which inhibits stearoyl-CoA desaturase (SCD1), this compound functions by a distinct mechanism of action. It selectively represses the transcription of topoisomerase II alpha (TOP2A), an enzyme that is highly expressed in and essential for the survival of undifferentiated hPSCs. This targeted transcriptional repression leads to a reduction in TOP2A protein levels, ultimately triggering cell death in the pluripotent cell population while sparing differentiated cells.

These application notes provide a comprehensive overview of the in vivo administration of this compound, including its mechanism of action, a detailed experimental protocol for a teratoma formation assay, and a summary of available data.

Signaling Pathway of this compound

This compound exerts its selective cytotoxicity on human pluripotent stem cells by targeting the expression of topoisomerase II alpha (TOP2A). The proposed signaling pathway involves the transcriptional repression of the TOP2A gene, leading to decreased levels of the TOP2A enzyme. As TOP2A is critical for resolving DNA topological problems during replication and transcription in rapidly dividing cells like hPSCs, its depletion results in catastrophic DNA damage and subsequent apoptosis.

Application Notes and Protocols: Enhancing the Safety of iPSC-Derived Cell Transplantation with PluriSIn #2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Induced pluripotent stem cells (iPSCs) hold immense promise for regenerative medicine and drug discovery. However, a significant hurdle for their clinical application is the risk of teratoma formation from residual undifferentiated iPSCs that may persist in the final cell product after differentiation.[1][2][3][4] PluriSIn #2 is a small molecule designed to mitigate this risk by selectively eliminating these residual pluripotent cells, thereby enhancing the safety of iPSC-derived cell therapies.

This compound is a selective transcriptional inhibitor of topoisomerase II alpha (TOP2A).[5][6] TOP2A is an enzyme that is highly expressed in undifferentiated human pluripotent stem cells (hPSCs) and is crucial for their survival.[5] During the process of differentiation, the expression of TOP2A is naturally downregulated.[5] this compound leverages this differential expression by repressing the transcription of the TOP2A gene.[1][5] This reduction in TOP2A protein levels leads to apoptosis in the undifferentiated hPSCs, while sparing the differentiated cells that no longer depend on high levels of this enzyme.[5][6]

These application notes provide a comprehensive guide to using this compound for the removal of residual undifferentiated iPSCs from differentiated cell cultures, including detailed protocols and data presentation.

Data Presentation

The following table summarizes the key characteristics and effective concentration of this compound for the selective elimination of undifferentiated human pluripotent stem cells.

| Parameter | Value | Reference |

| Target | Topoisomerase II alpha (TOP2A) | [5][6] |

| Mechanism of Action | Selective transcriptional inhibitor of TOP2A | [5][6] |

| Effective Concentration | 20 µM | [6] |

| Treatment Duration | 24 hours | [6] |

| Effect on Undifferentiated hPSCs | Induces massive cell death | [6] |

| Effect on Differentiated Cells | Does not affect viability | [5][6] |

| Chemical Formula | C11H8FN3O3 | [6] |

| Molecular Weight | 249.20 g/mol | [6] |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental application of this compound, the following diagrams have been generated using the DOT language.

Caption: Mechanism of action of this compound in undifferentiated iPSCs.

Caption: Experimental workflow for the purification of iPSC-derived cultures using this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound (lyophilized powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Refer to the manufacturer's certificate of analysis for the exact mass of the this compound powder.

-

To prepare a 10 mM stock solution, reconstitute the this compound powder in an appropriate volume of DMSO. For example, for 1 mg of this compound (MW: 249.20), add 401.28 µL of DMSO.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.

Protocol 2: Elimination of Residual Undifferentiated iPSCs from Differentiated Cultures

Materials:

-

Differentiated iPSC culture containing a mixed population of cells

-

This compound stock solution (10 mM)

-

Standard cell culture medium for the specific differentiated cell type

-

Phosphate-buffered saline (PBS), sterile

-

Cell culture plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

On the desired day of the differentiation protocol, carefully aspirate the existing culture medium from the cells.

-

Prepare the treatment medium by diluting the 10 mM this compound stock solution into the standard culture medium to a final concentration of 20 µM. For example, add 2 µL of 10 mM this compound stock solution to every 1 mL of culture medium.

-

Gently add the treatment medium to the cells.

-

Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

-

After the 24-hour treatment, aspirate the medium containing this compound.

-

Wash the cells gently with sterile PBS to remove any residual compound.

-

Add fresh, pre-warmed standard culture medium (without this compound) to the cells.

-

Return the cells to the incubator and continue with the standard culture protocol.

-

It is highly recommended to assess the purity and viability of the culture after treatment using methods such as flow cytometry for pluripotency markers (e.g., SSEA-4, TRA-1-60) and a viability assay (e.g., Trypan Blue exclusion or a live/dead cell staining kit).

Safety and Handling

This compound is a chemical compound intended for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound and its solutions. Work in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound offers a targeted and efficient method for enhancing the safety of iPSC-derived cell products by selectively eliminating residual undifferentiated cells.[5][6] Its specific mechanism of action, targeting the transcriptional regulation of TOP2A, provides a valuable tool for researchers and developers in the field of regenerative medicine to address the critical issue of tumorigenicity in iPSC-based therapies.[1][5] The protocols and information provided herein serve as a guide for the effective application of this compound in your research and development workflows.

References

- 1. Strategies to Improve the Safety of iPSC-Derived β Cells for β Cell Replacement in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pluripotent-specific, inducible safety switch to eliminate residual stem cells following differentiation | Explore Technologies [techfinder.stanford.edu]

- 3. loh.stanford.edu [loh.stanford.edu]

- 4. Frontiers | Clinical translation of human iPSC technologies: advances, safety concerns, and future directions [frontiersin.org]

- 5. Brief reports: Controlling the survival of human pluripotent stem cells by small molecule-based targeting of topoisomerase II alpha. | Broad Institute [broadinstitute.org]

- 6. arctomsci.com [arctomsci.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete hPSC Elimination with PluriSIn #2

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering incomplete elimination of human pluripotent stem cells (hPSCs) using PluriSIn #2. This resource offers troubleshooting guides in a question-and-answer format, detailed experimental protocols, and insights into the mechanism of action of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: What is this compound and how does it selectively eliminate human pluripotent stem cells (hPSCs)?

This compound is a small molecule that selectively induces cell death in undifferentiated hPSCs. Its mechanism of action is based on the suppression of topoisomerase II alpha (TOP2A) gene expression. TOP2A is an enzyme essential for resolving DNA topological challenges during replication and transcription. Undifferentiated hPSCs exhibit high levels of TOP2A and are dependent on its activity for survival. In contrast, most differentiated cell types have significantly lower levels of TOP2A expression, rendering them less susceptible to the effects of this compound. By reducing TOP2A levels, this compound effectively and selectively triggers apoptosis in the undifferentiated hPSC population.

Q2: I treated my mixed culture with this compound, but I still observe residual pluripotent stem cell colonies. What are the potential causes for this incomplete elimination?

Several factors can contribute to the incomplete elimination of hPSCs with this compound. Here are some of the most common reasons:

-

Suboptimal Concentration of this compound: The effective concentration of this compound can be cell-line dependent. An insufficient concentration may not be potent enough to induce apoptosis in all hPSCs.

-

Insufficient Treatment Duration: The transcriptional repression of TOP2A and subsequent protein depletion, leading to apoptosis, is a time-dependent process. A short exposure to this compound may not be sufficient for complete elimination.

-

High Cell Density or Large Colony Size: Dense cultures or large, multi-layered hPSC colonies can present a physical barrier to the diffusion of this compound, preventing it from reaching all the cells at an effective concentration. Cells in the interior of large colonies may be shielded from the compound's effects.

-

Presence of Feeder Cells: Feeder cells can metabolize or sequester small molecules, potentially reducing the effective concentration of this compound that reaches the hPSCs.

-

Degradation of this compound: Like many small molecules in culture media, this compound may have a limited half-life at 37°C. Infrequent media changes during a prolonged treatment could lead to a decrease in the effective concentration.

-

Cell Line-Specific Resistance: Although less common, some hPSC lines might exhibit intrinsic or acquired resistance to topoisomerase II inhibitors.

Q3: How can I optimize my protocol to achieve complete hPSC elimination with this compound?

To enhance the efficacy of this compound treatment, consider the following optimization steps:

-

Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific hPSC line. A typical starting point, based on findings with other PluriSIns, could be in the range of 10-20 µM.

-

Extend Treatment Duration: If incomplete elimination is observed, increasing the incubation time with this compound may be necessary. Based on protocols for similar compounds, a 48-hour treatment is a reasonable starting point.